5-Chloro-2,3-dihydrobenzofuran-4-carboxylic acid
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Overview
Description
5-Chloro-2,3-dihydrobenzofuran-4-carboxylic acid is a chemical compound that belongs to the benzofuran family This compound features a benzofuran core with a chlorine atom at the 5-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydrobenzofuran-4-carboxylic acid typically involves several steps. One common method includes the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo diethyl ester to form a methyl 4-acetamido-2,3-dihydrobenzofuran-7-formate intermediate. This intermediate is then chlorinated using N-chloro succinimide, followed by hydrolysis and purification to obtain the final product .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route to improve yield and reduce waste. The method described above is scalable and suitable for industrial applications, as it minimizes the use of organic and inorganic waste solvents and achieves a relatively high total yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydrobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted benzofuran compounds .
Scientific Research Applications
5-Chloro-2,3-dihydrobenzofuran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various benzofuran derivatives, which are valuable in chemical research.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydrobenzofuran-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
- Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Uniqueness
5-Chloro-2,3-dihydrobenzofuran-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7ClO3 |
---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClO3/c10-6-1-2-7-5(3-4-13-7)8(6)9(11)12/h1-2H,3-4H2,(H,11,12) |
InChI Key |
DHFHFOOEHRVPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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